molecular formula C14H12ClN3O2 B2707142 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 439110-59-5

5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No.: B2707142
CAS No.: 439110-59-5
M. Wt: 289.72
InChI Key: WHGBDAHDHNDIEO-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic compound characterized by a chlorophenyl group, a triazole ring, and a cyclohexanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 3-chlorophenyl.

    Cyclohexanedione Formation: The next step involves the formation of the cyclohexanedione ring through a series of condensation reactions.

    Triazole Ring Introduction: Finally, the triazole ring is introduced via a cyclization reaction involving hydrazine and an appropriate nitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the cyclohexanedione structure provides stability and rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione: shares similarities with other triazole-containing compounds such as fluconazole and itraconazole, which are known antifungal agents.

    Cyclohexanedione Derivatives: Compounds like 1,3-cyclohexanedione and its derivatives are structurally similar and have been studied for various applications.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity

Properties

IUPAC Name

5-(3-chlorophenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-10-3-1-2-9(4-10)12-5-11(19)6-13(20)14(12)18-8-16-7-17-18/h1-4,7-8,12,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGBDAHDHNDIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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